4-bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide
Overview
Description
4-Bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H8BrF2NO2S. It is a derivative of benzenesulfonamide, featuring bromine and fluorine substituents on the benzene ring, along with two methyl groups attached to the nitrogen atom of the sulfonamide group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide typically involves the sulfonation of 4-bromo-2,5-difluoroaniline followed by N,N-dimethylation. The reaction conditions often include the use of sulfonyl chlorides and dimethylamine under controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different sulfonamide derivatives .
Scientific Research Applications
4-Bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Researchers use it to study the structure-activity relationships of sulfonamide derivatives and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The sulfonamide group may also play a role in modulating the compound’s biological activity by influencing its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-difluorobenzonitrile: Similar in structure but with a nitrile group instead of a sulfonamide group.
4-Bromo-2,5-difluoroaniline: Lacks the sulfonamide group and has an amine group instead.
4-Bromo-2,5-difluorobenzene: A simpler structure without the sulfonamide or amine groups.
Uniqueness
4-Bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide is unique due to its combination of bromine, fluorine, and sulfonamide functionalities. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications where these properties are desired .
Properties
IUPAC Name |
4-bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2NO2S/c1-12(2)15(13,14)8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEFAFKPPWOYGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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